N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a hybrid heterocyclic compound combining a 1,3,4-thiadiazole core with a coumarin-derived acetamide side chain. The 1,3,4-thiadiazole moiety is known for its bioisosteric properties and metabolic stability, while the coumarin (chromen-2-one) group contributes to pharmacological activities such as anticoagulant, anticancer, and anti-inflammatory effects . The cyclopropyl substituent on the thiadiazole ring enhances lipophilicity and may influence binding to hydrophobic enzyme pockets .
Properties
Molecular Formula |
C18H17N3O4S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C18H17N3O4S/c1-9-12-6-5-11(24-2)7-14(12)25-17(23)13(9)8-15(22)19-18-21-20-16(26-18)10-3-4-10/h5-7,10H,3-4,8H2,1-2H3,(H,19,21,22) |
InChI Key |
YVEPTINIUNMZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Chromenone Moiety: The chromenone structure can be obtained through the condensation of salicylaldehyde derivatives with β-ketoesters.
Coupling Reaction: The final step involves coupling the thiadiazole and chromenone moieties through an acetamide linkage, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide could be explored for its therapeutic potential. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors.
Pathway Interference: The compound could interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted 1,3,4-thiadiazole acetamides. Below is a detailed comparison with analogs reported in the literature:
Table 1: Structural and Physical Comparison
Key Observations :
Substituent Effects: Cyclopropyl vs. Coumarin vs. Phenoxy/Benzothiazole: The coumarin side chain introduces a planar aromatic system with methoxy and methyl groups, which may enhance DNA intercalation or kinase inhibition compared to simpler phenoxy or benzothiazole derivatives .
Synthetic Yields: Analogs with benzylthio or methylthio substituents (e.g., 5j in Table 1) show yields >80%, suggesting efficient synthetic routes for thioether-linked derivatives .
Biological Activity :
- Compound 4y (Table 1) demonstrates potent anticancer activity against A549 lung cancer cells, attributed to its dual thiadiazole-thioacetamide structure . The target compound’s coumarin moiety may synergize with the thiadiazole core for enhanced cytotoxicity, though experimental validation is needed.
- Benzothiazole-sulfanyl analogs (e.g., N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3-benzothiazol-2-yl)sulfanyl]acetamide) show 100% efficacy in anticonvulsant models, highlighting the importance of sulfur-containing side chains .
Research Findings and Mechanistic Insights
Anticancer Potential :
- Coumarin derivatives inhibit topoisomerase II and aromatase, while 1,3,4-thiadiazoles modulate apoptosis via caspase-3 activation . The combination in the target compound may target multiple pathways, though direct evidence is lacking in the provided literature.
- Comparative IC₅₀ Data :
Structural-Activity Relationships (SAR) :
- Thiadiazole Modifications : Cyclopropyl substitution (target compound) may improve metabolic stability over ethyl or methyl groups, reducing hepatic clearance .
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic compound characterized by its complex structure, which includes a thiadiazole ring and a chromenyl moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 401.4 g/mol. The structural features contribute to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O5S |
| Molecular Weight | 401.4 g/mol |
| Thiadiazole Ring | Present |
| Chromenyl Moiety | Present |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiadiazole ring and the chromenyl moiety. Common reagents include cyclopropylamine and various coupling agents.
Biological Activities
Research indicates that derivatives of thiadiazole exhibit significant biological activities. The following sections detail specific activities related to this compound:
Antimicrobial Activity
Studies have shown that compounds containing thiadiazole rings possess notable antimicrobial properties. For instance, this compound demonstrated efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells by interacting with specific molecular targets . The mechanisms of action could involve modulation of enzyme activity or disruption of cellular signaling pathways.
Anti-inflammatory Effects
In vitro studies have suggested that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which are crucial in various inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds within the thiadiazole class:
- Antimicrobial Efficacy : A study demonstrated that thiadiazole derivatives showed strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 10 µg/mL .
- Anticancer Mechanisms : Research indicated that derivatives with thiadiazole rings can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .
- Inflammatory Response Modulation : A recent investigation highlighted the ability of thiadiazole compounds to reduce nitric oxide production in macrophages, suggesting a mechanism for their anti-inflammatory action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
